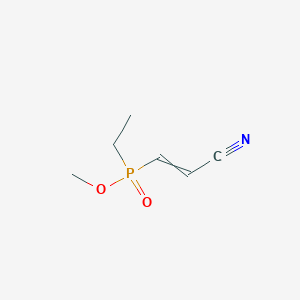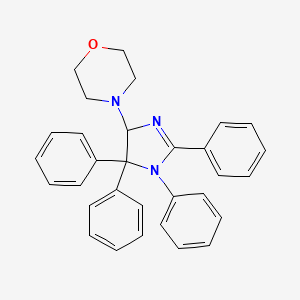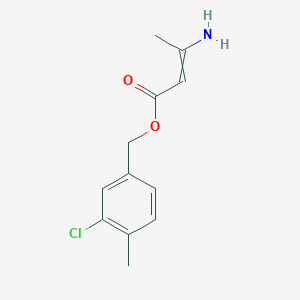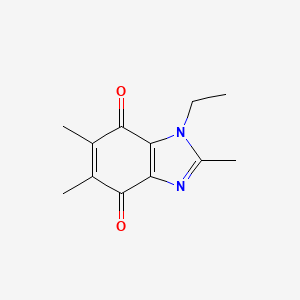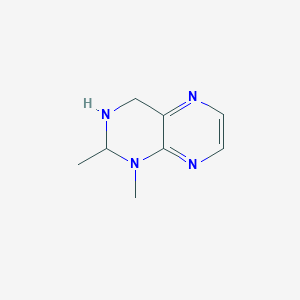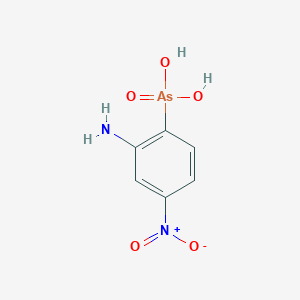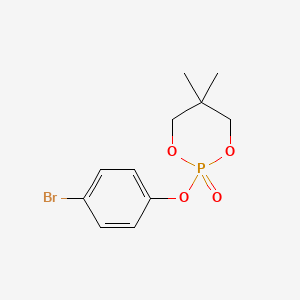![molecular formula C11H14N4O2 B14584052 Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]- CAS No. 61450-71-3](/img/structure/B14584052.png)
Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]- is a complex organic compound that features a phenolic structure with a triazole ring and a hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]- typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the hydroxyethyl group via nucleophilic substitution. The phenolic structure is then integrated through electrophilic aromatic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting parameters like temperature, pH, and reactant concentrations is common to maintain product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]- involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, affecting their structure and function. The triazole ring can interact with metal ions, influencing enzymatic activities. The hydroxyethyl group can enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4-[2-(methylamino)ethyl]-: Similar structure but lacks the triazole ring.
Salbutamol: Contains a phenolic structure with a hydroxyethyl group but differs in the side chain and overall structure.
Terbutaline: Similar to salbutamol but with different hydroxyl group arrangements.
Uniqueness
Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]- is unique due to the presence of the triazole ring, which imparts distinct chemical properties and potential biological activities not found in its analogs.
Eigenschaften
CAS-Nummer |
61450-71-3 |
|---|---|
Molekularformel |
C11H14N4O2 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
4-[3-[2-hydroxyethyl(methyl)amino]-1H-1,2,4-triazol-5-yl]phenol |
InChI |
InChI=1S/C11H14N4O2/c1-15(6-7-16)11-12-10(13-14-11)8-2-4-9(17)5-3-8/h2-5,16-17H,6-7H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
UOBDNQKLMKVWOD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)C1=NNC(=N1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene](/img/structure/B14583971.png)

![1,4-Dimethyl-2,3-diphenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14583980.png)
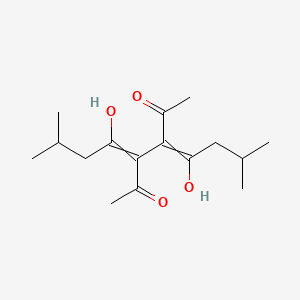
![1-[1-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]pyridin-1-ium perchlorate](/img/structure/B14583984.png)

![N-[(4-Methoxyphenyl)methyl]-3-methylpent-3-en-1-amine](/img/structure/B14583997.png)
